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Molybdenum dichloride dioxide

Cat. No.: B1677411
CAS No.: 13637-68-8
M. Wt: 200.9 g/mol
InChI Key: VIESGSOMCOAOBB-UHFFFAOYSA-L
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Description

Historical Trajectories of Molybdenum Oxochloride Investigation

The journey of molybdenum chemistry began in 1778 when Carl Wilhelm Scheele distinguished molybdenum ore from similar-looking minerals like graphite (B72142) and lead ore. wikipedia.org This was followed by the first successful isolation of the metallic element in 1781 by Peter Jacob Hjelm. wikipedia.org In the subsequent centuries, the exploration of molybdenum's chemical properties expanded, leading to the investigation of its various halides and oxides.

The study of molybdenum oxychlorides, a class of compounds containing molybdenum, oxygen, and chlorine, became a specific area of focus. Among these, molybdenum dichloride dioxide (MoO₂Cl₂) and molybdenum oxytetrachloride (MoOCl₄) are notable examples. wikipedia.orgwikipedia.org Early and straightforward synthesis methods for this compound involved the reaction of molybdenum trioxide (MoO₃) with concentrated hydrochloric acid. wikipedia.org Over time, alternative synthetic routes were developed. In 1965, a method was reported involving the passage of a dry oxygen and chlorine mixture over molybdenum metal at elevated temperatures (250–350°C). ias.ac.in Other preparations include the chlorination of molybdenum dioxide or the reaction of molybdenum oxytetrachloride with specific silyl (B83357) ethers. wikipedia.org These developments in synthesis provided researchers with more accessible and purer samples of the compound, paving the way for in-depth studies of its structure and reactivity.

Positioning of this compound within High-Valent Molybdenum Chemistry

Molybdenum is a transition metal known for its ability to exist in a wide range of oxidation states, from -2 to +6. High-valent molybdenum chemistry primarily concerns compounds where the metal is in a high oxidation state, typically +4, +5, or +6. This compound features molybdenum in its highest oxidation state, +6. This high oxidation state is a defining characteristic that dictates much of its chemical behavior.

The chemistry of high-valent d⁰ molybdenum(VI) complexes, such as MoO₂Cl₂, is particularly rich. These compounds are often characterized by the presence of one or more oxo ligands (Mo=O). MoO₂Cl₂ is specifically a cis-dioxo molybdenum compound. ereztech.com In the gaseous phase, it adopts a distorted tetrahedral geometry. ias.ac.in

Its role as a high-valent metal compound is central to its function as a catalyst. It is a potent Lewis acid and an effective oxo-transfer agent, capable of facilitating both oxidation and reduction reactions. x-mol.comresearchgate.net This dual catalytic nature distinguishes it within the broader landscape of molybdenum chemistry and makes it a valuable tool for synthetic chemists. The reactivity of these high-valent species allows for transformations that are often difficult to achieve with other reagents. acs.org

Contemporary Relevance of this compound in Scientific Disciplines

In recent years, this compound has emerged from being a compound of primarily academic interest to a key player in several scientific and industrial domains. Its versatility and efficiency as a catalyst are the main drivers of its contemporary relevance. ias.ac.inthieme-connect.com

In organic synthesis , MoO₂Cl₂ and its adducts with ligands like dimethylformamide (DMF) are used to catalyze a wide array of reactions. researchgate.netthieme-connect.com These include:

Acylation Reactions : It efficiently catalyzes the nucleophilic acyl substitution of anhydrides with various alcohols, amines, and thiols. ias.ac.in

Carbamate Synthesis : It serves as an exceptionally active catalyst for the formation of carbamates from alcohols and isocyanates, often requiring only minute quantities (as low as 0.1 mol%) to achieve high yields rapidly at room temperature. researchgate.net

Oxidation and Reduction : It is used for the selective oxidation of sulfides to sulfoxides and sulfones, and for the deoxygenation of compounds like epoxides and N-oxides. sigmaaldrich.comscispace.com

Multicomponent Reactions : It has been successfully applied in complex reactions like the Biginelli and Hantzsch reactions to synthesize dihydropyrimidinones and polyhydroquinolines, respectively. sigmaaldrich.comsigmaaldrich.com

In materials science , MoO₂Cl₂ is a critical precursor for depositing molybdenum-containing thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). merckgroup.com High-purity grades of the compound are used in the semiconductor industry to create molybdenum films that are essential components in logic, DRAM, and 3D-NAND devices. merckgroup.comgoogle.com Its utility in this field is linked to its volatility and its ability to decompose cleanly to form desired materials.

The compound's ability to form stable complexes with various ligands further enhances its utility, allowing for the fine-tuning of its catalytic activity for specific applications. researchgate.net This broad applicability in both fine chemical synthesis and advanced materials fabrication underscores the significant and growing importance of this compound in modern chemistry.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula MoO₂Cl₂
Molar Mass 198.84 g/mol sigmaaldrich.com
Appearance Yellow to orange solid wikipedia.orgontosight.ai
Melting Point 175 °C (347 °F; 448 K) wikipedia.org
Density 3.31 g/mL at 25 °C sigmaaldrich.com
Structure (Gas Phase) Distorted tetrahedral ias.ac.in
Structure (Solid Phase) Polymeric
Oxidation State of Mo +6
Magnetic Properties Diamagnetic wikipedia.org

Table 2: Selected Catalytic Applications of this compound

Reaction TypeDescription
Carbamate Formation Catalyzes the addition of primary, secondary, or tertiary alcohols to isocyanates. researchgate.net
Acylation Acts as an amphoteric catalyst for nucleophilic acyl substitution on anhydrides. ias.ac.in
Deoxygenation Used for the stereospecific deoxygenation of epoxides to alkenes. sigmaaldrich.com
Oxidation of Sulfides Enables the selective and controlled oxidation of sulfides to sulfoxides and sulfones using H₂O₂. scispace.com
Reduction of N-oxides Catalyzes the reduction of pyridine-N-oxides in the presence of silanes. ias.ac.inscispace.com
Thioacetalization Facilitates the thioacetalization of various aldehydes and ketones. sigmaaldrich.comchemicalbook.com
Biginelli/Hantzsch Reactions Used as a Lewis acid catalyst for the synthesis of dihydropyrimidinones/thiones and polyhydroquinolines. sigmaaldrich.comsigmaaldrich.com

Classical and Contemporary Synthetic Routes for this compound

The preparation of this compound can be achieved through several methods, each with distinct precursors and reaction conditions. These routes are broadly categorized into oxidation-chlorination approaches, acid-mediated syntheses, and other alternative pathways.

Oxidation-chlorination methods are among the most common for producing MoO₂Cl₂. These typically involve the direct reaction of molybdenum metal or its oxides with chlorine gas, sometimes in the presence of oxygen.

One established method involves passing a mixture of dry oxygen and chlorine gas over molybdenum metal at temperatures between 250–350°C. scispace.comias.ac.in The volatile MoO₂Cl₂ product is then purified by sublimation. ias.ac.in

Alternatively, molybdenum oxides can be directly chlorinated. Both molybdenum dioxide (MoO₂) and molybdenum trioxide (MoO₃) react with chlorine gas to yield this compound. wikipedia.org The reaction of MoO₂ with elemental chlorine is typically conducted at temperatures ranging from 150–350°C. trea.com In molten alkali metal chloride melts, MoO₂ reacts with chlorine to form both a soluble oxychloride complex (MoOCl₅²⁻) and volatile MoO₂Cl₂.

A process for producing high-purity MoO₂Cl₂ (≥99.9996%) involves reacting MoO₂ with Cl₂ gas at a specific temperature (T₁) and then re-sublimating the resulting gaseous MoO₂Cl₂ into a solid at a lower temperature (T₂). google.com

Table 1: Summary of Oxidation-Chlorination Synthetic Routes for MoO₂Cl₂

Precursor Reagents Temperature Product Citation(s)
Molybdenum (Mo) O₂, Cl₂ 250–350°C MoO₂Cl₂ scispace.comias.ac.in
Molybdenum Dioxide (MoO₂) Cl₂ 150–350°C MoO₂Cl₂ wikipedia.orgtrea.com

The reaction of molybdenum trioxide (MoO₃) with hydrochloric acid (HCl) provides another route, though it can yield hydrated forms of the product. When MoO₃ is treated with dry HCl gas, the resulting product is this compound hydrate (B1144303) (MoO₂Cl₂·H₂O). trea.com This hydrate can be sublimed without decomposition if an excess of HCl is present. trea.com

This acid-mediated approach is also fundamental to an alternative route for preparing MoO₂Cl₂ adducts. A diethyl ether solution of the dihydrate, [MoO₂Cl₂(H₂O)₂], can be prepared by the extraction of an aqueous solution of sodium molybdate (B1676688) in concentrated HCl. researchgate.netresearchgate.net This solution then serves as a precursor for synthesizing various adducts by introducing other ligands. researchgate.net For instance, the adduct with dimethyl sulfoxide (B87167), MoO₂Cl₂(DMSO)₂, can be readily prepared by treating molybdenum trioxide with concentrated hydrochloric acid in the presence of DMSO. wikipedia.org

Beyond direct oxidation-chlorination and acid-mediated routes, several other methods for synthesizing MoO₂Cl₂ have been developed.

From Molybdenum Oxytetrachloride: MoO₂Cl₂ can be prepared from molybdenum oxytetrachloride (MoOCl₄) by reacting it with bis(trimethylsilyl) ether. wikipedia.org

MoOCl₄ + O(Si(CH₃)₃)₂ → MoO₂Cl₂ + 2 ClSi(CH₃)₃ wikipedia.org

High-Temperature Salt Reaction: An early method involved the reaction of molybdenum trioxide (MoO₃) with sodium chloride (NaCl) at a high temperature of 500°C. trea.com However, this process generates a significant amount of solid byproduct, such as sodium molybdate (Na₂MoO₄) or sodium dimolybdate (Na₂Mo₂O₇). trea.com

Deoxychlorination: A more recent approach involves the deoxychlorination of molybdenum trioxide. In this method, MoO₃ is exposed to thionyl chloride (SOCl₂), which acts as a deoxychlorination agent. The SOCl₂ accepts an oxygen atom from MoO₃ to form sulfur dioxide (SO₂) and donates chlorine, yielding the volatile MoO₂Cl₂ product. colorado.edu

Preparation of this compound Adducts and Coordination Complexes

This compound readily forms complexes with various ligands, typically resulting in hexa-coordinated, distorted octahedral geometries. scispace.comias.ac.in These complexes, often more soluble in organic solvents than the parent compound, are crucial as catalysts and synthetic intermediates. wikipedia.orgias.ac.in

The synthesis of MoO₂Cl₂ adducts with neutral O- or N-donor ligands is commonly achieved through direct reaction or ligand displacement. In the presence of coordinating solvents or ligands (L), addition compounds with the general formula [MoO₂Cl₂(L)₂] are formed. researchgate.netresearchgate.net

DMSO, DMF, and THF Adducts: Readily available solvent adducts such as [MoO₂Cl₂(DMF)₂], [MoO₂Cl₂(DMSO)₂], and [MoO₂Cl₂(THF)₂] have been successfully used as catalysts in numerous organic reactions. ias.ac.inresearchgate.net These can be formed by direct interaction with the coordinating solvent. researchgate.net An alternative route involves adding the desired ligand (like DMSO) to a diethyl ether solution of [MoO₂Cl₂(H₂O)₂]. researchgate.netresearchgate.net The complex [MoO₂Cl₂(THF)₂] is often used as a starting material to prepare other adducts by displacing the more weakly bound THF ligands. researchgate.nettubitak.gov.tr

Phosphine (B1218219) Oxide Adducts: Colorless neutral complexes with phosphine oxide ligands, such as [MoO₂Cl₂(OPMe₃)₂] and others involving bidentate phosphine oxides, have been synthesized in good yield. soton.ac.uk The typical method involves the reaction of MoO₂Cl₂ with the specific phosphine oxide ligand in an anhydrous dichloromethane (B109758) (CH₂Cl₂) solution. soton.ac.uk

Table 2: Synthesis of Common MoO₂Cl₂ Adducts

Adduct Ligand (L) Synthetic Method Precursor(s) Citation(s)
[MoO₂Cl₂(DMSO)₂] Dimethyl sulfoxide Acid-mediated reaction MoO₃, conc. HCl, DMSO wikipedia.org
[MoO₂Cl₂(L)₂] DMSO, DMF, THF, MeCN Ligand addition [MoO₂Cl₂(H₂O)₂] researchgate.netresearchgate.net
[MoO₂Cl₂(THF)₂] Tetrahydrofuran (B95107) Direct reaction / solvent stabilization MoO₂Cl₂ in THF tubitak.gov.tr

The coordination sphere of this compound is dynamic, allowing for the exchange of ligands to form a wide variety of complexes. Ligand exchange, or substitution, is a fundamental process in the chemistry of MoO₂Cl₂. acs.org

The complex [MoO₂Cl₂(THF)₂] serves as a common precursor where the tetrahydrofuran ligands can be readily displaced by other O- or N-donor ligands to form new [MoO₂Cl₂(L)₂] complexes. researchgate.nettubitak.gov.tr This highlights the lability of the THF ligands, making them good leaving groups in substitution reactions.

The nature of the incoming ligand also dictates the outcome of the reaction. While monodentate ligands like DMSO or phosphine oxides typically form [MoO₂Cl₂(L)₂] complexes, more complex ligands can lead to different structures. ias.ac.in For example, a tridentate ligand can react with MoO₂Cl₂ to replace one of the chloride ions, leading to the formation of an octahedral [MoO₂Cl(L)] complex. ias.ac.in Other ligands have been shown to replace both chloride ions. ias.ac.in This demonstrates that not only the neutral donor ligands but also the anionic chloride ligands can participate in exchange dynamics, depending on the reaction conditions and the properties of the incoming ligand.

This compound: A Comprehensive Examination of its Synthesis and Complex Chemistry

This compound (MoO₂Cl₂), an inorganic compound with the formula MoO₂Cl₂, presents as a yellow diamagnetic solid. It serves as a crucial precursor in the synthesis of other molybdenum compounds and has garnered significant attention for its applications in materials science and catalysis. This article delves into the synthetic methodologies for producing this compound, the formation of its mono- and polynuclear complexes, and the techniques employed to achieve ultra-pure forms of the compound, which are critical for advanced technological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2H2MoO2 B1677411 Molybdenum dichloride dioxide CAS No. 13637-68-8

Properties

IUPAC Name

dioxomolybdenum;dihydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2ClH.Mo.2O/h2*1H;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLHVQCNFUOEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Mo]=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H2MoO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262945
Record name Molybdenum chloride oxide (MoCl2O2), (T-4)-
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Molecular Weight

200.87 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow flakes; [Sigma-Aldrich MSDS]
Record name Molybdenum(VI) dichloride dioxide
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CAS No.

13637-68-8
Record name Molybdenum dichloride dioxide
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Record name Molybdenum chloride oxide (MoCl2O2), (T-4)-
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Record name Molybden Dichloride Dioxide
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Structural Elucidation and Coordination Chemistry of Molybdenum Dichloride Dioxide

Molecular Geometries of Molybdenum Dichloride Dioxide Species

The geometry of this compound is markedly different in the gaseous phase compared to its solid state, a direct consequence of the intermolecular forces and coordination possibilities.

In the gaseous state, this compound exists as a monomeric molecule. scispace.comwikipedia.org Electron diffraction studies have been pivotal in determining its molecular structure, revealing a distorted tetrahedral geometry around the central molybdenum atom. scispace.comias.ac.in This geometry is characterized by two terminal oxygen atoms and two chlorine atoms bonded to the molybdenum center. The distortion from a perfect tetrahedral arrangement is due to the different bond types; the molybdenum-oxygen double bonds are shorter and have different electronic requirements than the molybdenum-chlorine single bonds.

ParameterValue
Molecular GeometryDistorted Tetrahedral
Mo=O Bond LengthData not specified in sources
Mo-Cl Bond LengthData not specified in sources
O=Mo=O Bond AngleData not specified in sources
Cl-Mo-Cl Bond AngleData not specified in sources
Gaseous phase structural parameters for MoO₂Cl₂ as determined by electron diffraction studies. scispace.comias.ac.in

Upon condensation from the gaseous phase, this compound undergoes polymerization to form a solid-state structure. wikipedia.org In this condensed phase, the molybdenum centers become hexacoordinated. ias.ac.in The structure is described as a coordination polymer with a laminar, or layered, network. This architecture is built from chains of –(O=Mo–O=Mo)– units, indicating that oxygen atoms act as bridges between adjacent molybdenum atoms. ias.ac.in While the polymeric nature is established, the precise crystal structure has been noted as complex or uncertain in some literature. wikipedia.org This polymeric arrangement with six-coordinate molybdenum highlights the atom's ability to expand its coordination sphere in the solid state compared to the four-coordinate gaseous monomer. ias.ac.in

Coordination Environments in this compound Complexes

This compound is a versatile Lewis acid and readily forms coordination complexes with a wide array of ligands. These complexes typically feature a molybdenum(VI) center and exhibit predictable, yet often distorted, coordination geometries.

The most common coordination geometry for complexes of this compound is distorted octahedral. ias.ac.inresearchgate.net When MoO₂Cl₂ reacts with monodentate ligands (L), it typically forms complexes with the general formula MoO₂Cl₂(L)₂. scispace.comias.ac.in In these six-coordinate complexes, the central molybdenum atom is bound to two oxo ligands, two chloride ligands, and two neutral donor ligands. The distortion from a perfect octahedron arises from the electronic and steric differences between the oxo, chloro, and neutral ligands. wisdomlib.org

A defining and ubiquitous feature of these octahedral complexes is the arrangement of the two oxo ligands. They consistently adopt a cis configuration, forming a cis-[MoO₂]²⁺ core. ias.ac.inereztech.com This geometric preference is a well-established characteristic of d⁰ hexavalent molybdenum oxo complexes. The cis arrangement is electronically favored and is readily identified by infrared (IR) spectroscopy. Complexes containing the cis-dioxomolybdenum unit display two characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the Mo=O bonds. researchgate.netresearchgate.netchemistryjournal.net

The general geometry for MoO₂Cl₂(L)₂ complexes is one where the oxo ligands are cis to each other, the chloride ligands are trans to each other, and the neutral ligands (L) are also cis to each other. scispace.comias.ac.in While this cis-oxo, trans-Cl, cis-L arrangement is common, exceptions exist where all ligands are in a cis configuration. scispace.comias.ac.in

Complex Exampleν_sym(Mo=O) (cm⁻¹)ν_asym(Mo=O) (cm⁻¹)
MoO₂Cl₂(dmf)₂942902
MoO₂Cl₂ on COMOC-4914945
Representative IR stretching frequencies for the cis-MoO₂ group in selected complexes. researchgate.netresearchgate.net

The nature of the coordinating ligand has a profound influence on the final structure of the this compound complex. The steric bulk and electronic properties (donor/acceptor capabilities) of the ligand can dictate the coordination number and geometry around the molybdenum center. researchgate.netnih.gov

Monodentate and Bidentate Ligands : Typical neutral O- or N-donor monodentate ligands (L) like dimethylformamide (dmf) or bidentate ligands form stable, six-coordinate distorted octahedral complexes of the type MoO₂Cl₂(L)₂ or MoO₂Cl₂(L-L). ias.ac.inresearchgate.net

Tridentate Ligands : A tridentate ligand, such as a tris(pyrazolyl)borate, can displace one of the chloride ions to form an octahedral complex like [MoO₂Cl(L)]. scispace.comias.ac.in

Bulky Ligands : When this compound is treated with sterically demanding ligands, such as hindered aryloxides, both chloride ligands can be replaced, leading to a four-coordinate, tetrahedral compound, MoO₂(OAr)₂. scispace.comias.ac.in This demonstrates that significant steric pressure from the ligands can prevent the expansion of the coordination sphere to the more typical six-coordinate geometry.

Aniline (B41778) Ligands : The reaction with bulky anilines can lead to the displacement of the oxo ligands entirely, forming diimido complexes of the type MoCl₂(=N-Ar)₂(dimethoxyethane), which are important precursors in organometallic chemistry. wikipedia.org

This reactivity illustrates that the coordination environment around the molybdenum center in MoO₂Cl₂ complexes is a delicate balance between the electronic preferences of the cis-[MoO₂]²⁺ core and the steric and electronic properties of the ancillary ligands. ias.ac.in

Isomerism in Dichlorodioxomolybdenum(VI) Adducts

Adducts of dichlorodioxomolybdenum(VI), typically with the formula [MoO₂Cl₂(L)₂] where L is a neutral donor ligand, exhibit a distorted octahedral geometry. The arrangement of the ligands around the central molybdenum atom gives rise to the possibility of isomerism. The spectra of these adducts are generally consistent with a cis–trans–cis octahedral arrangement. researchgate.net In this configuration, the two oxo ligands are cis to each other, the two chloro ligands are trans to each other, and the two neutral ligands (L) are cis to each other. researchgate.net This specific arrangement is influenced by the strong bonding of the terminal oxygen atoms, which tend to occupy adjacent positions. The more weakly bonded neutral ligands typically coordinate in positions trans to the strongly bonded oxo ligands. researchgate.net

In complexes with certain ligands, the presence of conformational isomers is possible, which can be observed through techniques like ¹³C NMR spectroscopy where a doubling of resonances may occur. researchgate.net However, in other cases, the complexes are isomerically pure, showing the expected number of spectroscopic signals. researchgate.net

Spectroscopic and Diffraction Techniques for this compound Characterization

A variety of spectroscopic and diffraction methods are employed to elucidate the structure, bonding, and electronic properties of this compound and its adducts.

Vibrational Spectroscopy (Infrared and Raman) for Oxo and Chloro Ligands

Vibrational spectroscopy is a primary tool for identifying the characteristic functional groups in this compound complexes, particularly the cis-dioxomolybdenum, [MoO₂]²⁺, core. Complexes of the type [MoO₂Cl₂(L)₂] typically display a pair of strong bands in their Infrared (IR) spectra between 900 and 950 cm⁻¹, which are assigned to the asymmetric and symmetric Mo=O stretching vibrations. researchgate.net The presence of these two bands is a definitive indicator of the cis configuration of the two oxo ligands.

For example, the complex [MoO₂Cl₂(dmf)₂] (where dmf is dimethylformamide) exhibits an asymmetric Mo=O stretch at 902 cm⁻¹ and a symmetric stretch at 942 cm⁻¹. researchgate.net Similarly, adducts with bipyridyl ligands show characteristic Mo=O stretching vibrations at 944 and 911 cm⁻¹. cambridge.org Raman spectroscopy also provides complementary information, with a characteristic Mo=O stretching mode observed around 950 cm⁻¹. researchgate.net In addition to the prominent Mo=O stretches, weaker bands corresponding to bending vibrations, such as δ(O---Mo---O) and δ(O---Mo---Cl), have been assigned at lower frequencies, around 465 cm⁻¹ and 450 cm⁻¹ respectively. asianpubs.org

Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound and its Adducts

Compound/Adduct ν(Mo=O) symmetric ν(Mo=O) asymmetric Other Vibrations Source
[MoO₂Cl₂(dmf)₂] 942 902 - researchgate.net
[MoO₂Cl₂(4,4'-dimethoxycarbonyl-2,2'-bipyridyl)] 944 911 - cambridge.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ⁹⁵Mo)

NMR spectroscopy provides valuable insight into the structure and environment of this compound adducts in solution.

⁹⁵Mo NMR: The ⁹⁵Mo nucleus is a sensitive probe of the electronic environment at the molybdenum center. The chemical shifts cover a wide range, making it possible to distinguish between different types of molybdenum complexes. electronicsandbooks.com For the aquated complex, [MoO₂Cl₂(H₂O)₂], a characteristic ⁹⁵Mo chemical shift occurs at δ 157 ppm. rsc.org Studies have shown that changes in the ligands directly coordinated to the molybdenum atom, such as replacing an oxo group with a sulfido group, lead to significant changes in the ⁹⁵Mo chemical shift. electronicsandbooks.comresearchgate.net

Table 2: ⁹⁵Mo NMR Chemical Shifts for Dioxomolybdenum(VI) Species

Compound / Species Chemical Shift (δ, ppm) Source
[MoO₂Cl₂(H₂O)₂] 157 rsc.org
[MoO₂Br₂(H₂O)₂] 217 rsc.org
[MoO₂ClBr(H₂O)₂] 187 rsc.org

¹H and ¹³C NMR: These techniques are primarily used to characterize the organic ligands coordinated to the MoO₂Cl₂ core. ¹H NMR has been used to identify and quantify impurities such as the hydrate (B1144303) MoO₂Cl₂·H₂O in samples of this compound. trea.com For coordinated ligands, ¹H NMR provides information on the chemical environment of the protons. cambridge.org ¹³C NMR is particularly useful for determining the stereochemistry of complexes in solution and can indicate the presence of conformational isomers, as noted by the observation of more than the expected number of resonances. researchgate.netresearchgate.net

³¹P NMR: For adducts containing phosphorus-based ligands, such as phosphines or phosphine (B1218219) oxides, ³¹P NMR is an essential tool for characterizing the ligand's coordination to the molybdenum center.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectra of molybdenum compounds are sensitive to the coordination geometry of the metal center. Tetrahedral molybdate (B1676688) species, [MoO₄]²⁻, typically show a peak around 207-208 nm. imoa.info In contrast, octahedral molybdenum complexes, such as the adducts of this compound, exhibit additional and broader absorption bands at longer wavelengths. imoa.info For instance, the dichlorodioxido(4,4-dimethoxycarbonyl-2,2-bipyridyl) molybdenum(VI) complex displays two distinct absorption bands in the regions of 230–300 nm and 310–379 nm, consistent with its octahedral coordination environment. cambridge.org

X-ray Photoelectron Spectroscopy (XPS) and Quadrupole Mass Spectrometry (QMS)

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and oxidation state of atoms. For this compound and its complexes, XPS analysis of the Mo 3d core level can unambiguously assign the oxidation state of the metal center as Mo(VI). researchgate.net

Quadrupole Mass Spectrometry (QMS): QMS is a technique that separates ions based on their mass-to-charge ratio. hidenanalytical.com It is a versatile tool for analyzing gaseous species and can be used for the quantitative and qualitative analysis of gas mixtures. hidenanalytical.com In the context of this compound, which is a volatile solid, QMS can be applied to monitor its vapor phase or to analyze the gaseous products evolved during catalytic reactions or thermal decomposition processes. hidenanalytical.com For example, glow discharge mass spectrometry has been used to study the ionization processes of chlorine in this compound flakes. researchgate.net

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is the most definitive method for determining the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and crystal packing. attlas.ienih.gov

Single Crystal XRD: This technique provides a complete, three-dimensional structure of a molecule. The molecular structure of the adduct [MoO₂Cl₂(Me₂SO)₂] was established by single-crystal X-ray diffraction. researchgate.net Analysis of the monohydrate, MoO₂Cl₂·H₂O, revealed an orthorhombic crystal system with lattice constants a = 9.16 Å, b = 3.92 Å, and c = 6.97 Å. asianpubs.org

Powder XRD (XRPD): XRPD is used to identify crystalline phases and determine unit cell parameters for polycrystalline (powder) samples. cambridge.org This technique has been used to characterize several adducts of this compound. For example, the complex formed with 4,4′-dimethyl-2,2′-bipyridyl was found to belong to the monoclinic space group P2₁/n. cambridge.org A similar adduct with 4,4-dimethoxycarbonyl-2,2-bipyridyl was also monoclinic, but with the space group P2₁/c. cambridge.org

Table 3: Crystallographic Data from Powder X-ray Diffraction for [MoO₂Cl₂(L)₂] Adducts

Ligand (L) Crystal System Space Group Unit Cell Parameters Source

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for elucidating the local atomic structure of this compound. By analyzing the fine structure of the Mo K-edge X-ray absorption spectrum, detailed information regarding the coordination number, bond distances, and the nature of the atoms surrounding the central molybdenum atom can be ascertained. This method is particularly valuable for characterizing the coordination chemistry of MoO2Cl2 in various states, including its adducts and supported forms.

Research findings from EXAFS studies on derivatives of this compound provide significant insights into its structural parameters. For instance, analysis of the Mo K-edge EXAFS for a bis(dimethylformamide) adduct, MoO2Cl2(dmf)2, reveals the local coordination environment of the molybdenum center. The data indicates the presence of distinct shells corresponding to molybdenum-oxygen and molybdenum-chlorine bonds.

A detailed analysis of the EXAFS data for MoO2Cl2(dmf)2 provides the following structural parameters:

Scattering PathCoordination Number (N)Bond Distance (R) / ÅDebye-Waller Factor (σ²) / Ų
Mo=O2.11.690.0013
Mo-O2.12.180.0048
Mo-Cl2.02.390.0039

This data is derived from the analysis of the MoO2Cl2(dmf)2 adduct and provides insight into the local coordination of the MoO2Cl2 core.

Furthermore, studies on this compound supported on silica (B1680970) (MoO2Cl2/SiO2) also utilize EXAFS to characterize the grafted molybdenum species. These investigations have successfully determined the bond distances for the molybdenyl (Mo=O) groups, further contributing to the understanding of the compound's structural chemistry in heterogeneous catalytic systems. The short Mo=O bond distance is a characteristic feature observed in these analyses.

Reactivity Profiles and Reaction Mechanisms of Molybdenum Dichloride Dioxide

Lewis Acidity and Amphoteric Behavior of Molybdenum Dichloride Dioxide

This compound is a potent Lewis acid, readily accepting electron pairs from a variety of donor molecules. researchgate.net This Lewis acidity is a consequence of the high oxidation state (+6) of the molybdenum atom, which creates a significant partial positive charge, making it susceptible to nucleophilic attack. The molecule can form adducts with various ligands, expanding its coordination sphere. For instance, it is known to form octahedral molecular complexes of the type MoO₂Cl₂(ether)₂ which are soluble in organic solvents. wikipedia.org

Interestingly, MoO₂Cl₂ also exhibits amphoteric behavior, meaning it can act as both a Lewis acid and a Lewis base. ias.ac.in In certain reactions, the lone pair of electrons on one of the oxygen atoms can be donated to a suitable acceptor. scispace.com This dual reactivity allows it to catalyze a broad spectrum of organic transformations, including acylation reactions of alcohols, amines, and thiols. ias.ac.inscispace.com In these reactions, MoO₂Cl₂ is proposed to act as an efficient amphoteric catalyst, facilitating nucleophilic acyl substitution. ias.ac.in

The complexation of this compound with various ligands is dictated by the nature of the ligand. scispace.com For example, with tridentate ligands like tris(pyrazolyl)borate, one chloride is displaced to form an octahedral complex. scispace.com Bidentate ligands such as o-phenylene diamine can replace both chloride ions. scispace.com With sterically hindered aryloxide ligands, both chloride ions and one oxo group can be replaced. scispace.com

Redox Chemistry and Oxygen Atom Transfer (OAT) Mechanisms

The redox chemistry of this compound is central to its catalytic activity, particularly in oxidation reactions. This chemistry is characterized by the cycling of the molybdenum center between different oxidation states and its ability to mediate the transfer of oxygen atoms.

A key feature of many catalytic reactions involving MoO₂Cl₂ is the cycling of the molybdenum center between the +6 and +4 oxidation states. In a typical catalytic cycle, the Mo(VI) center of MoO₂Cl₂ is reduced to a Mo(IV) species upon transferring an oxygen atom to a substrate. ias.ac.in This Mo(IV) intermediate is then re-oxidized back to Mo(VI) by an appropriate oxidant, thus regenerating the catalyst for subsequent turnovers. ias.ac.in This redox cycling is fundamental to its role in various oxidation processes. For instance, in the oxidation of thiols, the dioxomolybdenum(VI) complex assists in the oxidative coupling to form disulfides, and in the process is reduced to an oxomolybdenum(IV) species. ias.ac.in This Mo(IV) species can then be reoxidized by an oxidant like dimethyl sulfoxide (B87167) (DMSO). ias.ac.in

This compound is a key product in the deoxychlorination of molybdenum trioxide (MoO₃). This type of reaction is utilized in processes such as the thermal atomic layer etching (ALE) of molybdenum. acs.org In this process, a molybdenum surface is first oxidized to MoO₃. acs.org Subsequently, a reactant like thionyl chloride (SOCl₂) is introduced, which undergoes a deoxychlorination reaction with the MoO₃. acs.org The SOCl₂ accepts an oxygen atom to form sulfur dioxide (SO₂) and donates chlorine atoms, resulting in the formation of volatile MoO₂Cl₂. acs.org This reaction effectively etches the molybdenum surface in a controlled manner. acs.org

Molybdenum compounds, in general, are recognized as efficient catalysts for oxygen atom transfer (OAT) reactions. researchgate.net The kinetics of OAT reactions involving molybdenum complexes have been studied, revealing that the rate can be influenced by the electronic properties of the substrates. For instance, in the reaction of an oxo-bridged Mo(V) complex with substituted pyridine-N-oxides, electron-releasing substituents on the N-oxide were found to slow down the reaction rate. nova.edu This observation supports a mechanism where the rate is determined by the N-O bond strength of the N-oxide substrate. nova.edu While this study does not directly involve MoO₂Cl₂, it provides insight into the fundamental mechanisms of oxygen atom transfer mediated by molybdenum complexes.

Mechanistic Pathways of this compound Catalysis

This compound catalyzes a variety of organic reactions through distinct mechanistic pathways. The specific pathway is often dependent on the nature of the reactants and the reaction conditions.

While not explicitly detailed in the provided search results for MoO₂Cl₂, [2+2] cycloaddition pathways are known for other high-valent oxo-metal complexes and are plausible for certain reactions catalyzed by MoO₂Cl₂. In such a mechanism, the Mo=O double bond would react with an unsaturated substrate (e.g., an alkene) in a concerted or stepwise manner to form a four-membered metallacyclic intermediate. This intermediate can then rearrange or decompose to yield the final products. This pathway is often invoked in olefin epoxidation reactions catalyzed by molybdenum complexes.

In many of its Lewis acid-catalyzed reactions, MoO₂Cl₂ is thought to operate through an ionic outer-sphere mechanism. researchgate.net In this type of mechanism, the catalyst does not directly coordinate to the substrate in the inner coordination sphere of the metal. Instead, it activates the substrate through electrostatic interactions or by forming an ion pair. For example, in acylation reactions, the first step is proposed to be a nucleophilic attack of the lone pair on an oxygen of MoO₂Cl₂ to the carbonyl carbon of an acid anhydride (B1165640). scispace.com This is followed by a nucleophilic attack of an alcohol on the resulting metalate-carboxylic acid mixed anhydride, leading to the final products. scispace.com This pathway highlights the ability of MoO₂Cl₂ to act as an effective catalyst without necessarily forming a direct, stable bond with the primary substrate throughout the entire catalytic cycle.

Proposed Intermediate Species and Transition States

The catalytic activity of this compound is fundamentally linked to its ability to form various transient intermediate species and transition states. In many of its catalytic applications, particularly in oxygen atom transfer (OAT) reactions, the molybdenum center cycles between the Mo(VI) and Mo(IV) oxidation states. ias.ac.inrsc.org

In the reduction of sulfoxides, a proposed mechanism involves the generation of a molybdenum(IV) species from a molybdenum-borane complex, which then coordinates with the sulfoxide. ias.ac.in Similarly, in the oxidation of thiols, an oxomolybdenum(IV) species is formed as an intermediate after the oxidative coupling of the thiol to a disulfide. ias.ac.in Condensation and C-C bond cleavage reactions involving MoO₂Cl₂(DMSO)₂ are also believed to proceed through a reduced Mo(IV) oxo complex intermediate. rsc.org

Density Functional Theory (DFT) has been employed to unravel the mechanism of nitrobenzene (B124822) reduction catalyzed by dioxomolybdenum (VI) dichloride. researchgate.net This computational study highlights a complex pathway involving several key intermediates. The catalytic cycle is conceptualized as three sequential subcycles for the reduction of nitro- to nitrosobenzene (B162901), nitroso to hydroxylamine (B1172632), and hydroxylamine to aniline (B41778). researchgate.net The mechanism involves critical singlet/triplet state crossings, a feature identified in related polyoxomolibdate catalyzed processes. researchgate.net

In the synthesis of β-keto esters from aldehydes and ethyl diazoacetate, the proposed mechanism suggests that the reaction proceeds through the activation of the aldehyde by complexation with MoO₂Cl₂. ias.ac.inorganic-chemistry.org This is followed by a nucleophilic attack from the diazo compound and a subsequent 1,2-hydride shift with the extrusion of nitrogen gas. organic-chemistry.org

A generalized proposed mechanism for acylation reactions catalyzed by MoO₂Cl₂ involves the initial nucleophilic attack of the lone pair on the oxygen of MoO₂Cl₂ to the carbonyl carbon of an acid anhydride. This forms a metalate-carboxylic acid mixed anhydride intermediate, which is then attacked by an alcohol, amine, or thiol to yield the final acylated product. ias.ac.in

Reaction TypeProposed Intermediate(s)Key Features
Thiol Oxidation Oxomolybdenum(IV) speciesMo(VI) is reduced to Mo(IV) during the oxidative coupling of the thiol. ias.ac.in
Sulfoxide Reduction Molybdenum(IV) species coordinated to sulfoxideGenerated from a molybdenum-borane complex. ias.ac.in
Nitrobenzene Reduction Nitrosobenzene, BenzylnitreneInvolves three distinct catalytic subcycles and singlet/triplet state crossings. researchgate.netresearchgate.net
Acylation Metalate-carboxylic acid mixed anhydrideFormed by the nucleophilic attack of MoO₂Cl₂ on an acid anhydride. ias.ac.in
β-Keto Ester Synthesis Aldehyde-MoO₂Cl₂ complexAldehyde is activated by complexation prior to nucleophilic attack. ias.ac.inorganic-chemistry.org

Elucidation of Catalytic Cycles

The elucidation of catalytic cycles involving this compound is crucial for understanding its efficacy and for designing more effective catalysts. researchgate.net A common theme in many of these cycles is the regeneration of the active Mo(VI) catalyst.

In the aerobic oxidation of alcohols using MoO₂Cl₂(L)₂ (where L = dmso, dmf, thf), the Mo(VI) center is reduced to Mo(IV) upon elimination of the carbonyl product and water. The solvent, such as DMSO, then acts as an oxo donor, reoxidizing the Mo(IV) species back to Mo(VI) to complete the catalytic cycle. ias.ac.inrsc.org When a bimetallic system of MoO₂Cl₂/Cu(ClO₄)₂ is used for aerobic alcohol oxidation, the copper(II) is proposed to facilitate the activation of molecular oxygen and the re-oxidation of Mo(IV) to Mo(VI). benthamopen.com

The catalytic cycle for the reduction of nitroaromatics to anilines using pinacol (B44631) as a reductant is particularly well-defined. researchgate.net The process consists of three consecutive cycles, each responsible for one of the three reductive steps. Each cycle regenerates the Mo(VI) catalyst and releases two molecules of acetone (B3395972) as a byproduct from the pinacol. researchgate.net A key finding was the role of Mo-coordinated water, a product of the pinacol reduction, as the proton source for the reduction of the nitro group. researchgate.net

In some OAT reactions, catalyst regeneration can occur through intramolecular pathways. For instance, after an initial OAT step reduces Mo(VI) to Mo(IV), a Mo(IV) oxo aquo complex can form. Subsequent intramolecular charge transfer from the Mo(IV) center to a redox-active ligand, coupled with the loss of protons, can regenerate the initial Mo(VI) dioxo complex, allowing it to participate in further OAT events. rsc.org

Catalytic ProcessReductant/OxidantCatalyst Regeneration MechanismByproducts
Aerobic Alcohol Oxidation O₂ / DMSODMSO reoxidizes Mo(IV) to Mo(VI). ias.ac.inrsc.orgDimethyl sulfide (B99878)
Nitrobenzene Reduction PinacolThree sequential cycles, each regenerating Mo(VI). researchgate.netresearchgate.netAcetone, Water
Thiol Oxidation DMSODMSO reoxidizes Mo(IV) to Mo(VI). ias.ac.inDimethyl sulfide
OAT with Redox-Active Ligands Phosphine (B1218219)Intramolecular charge transfer from Mo(IV) to the ligand. rsc.orgPhosphine oxide

Reactions of this compound with Organic and Inorganic Substrates

This compound is known to react with a wide array of ligands and substrates, leading to the formation of diverse complexes and products. scispace.com

Interactions with Heterocyclic Thioamides

This compound readily reacts with heterocyclic thioamides. Studies have reported its reactions with ligands such as 2-mercaptopyridine (B119420) (pyridine-2-thiol), 4-phenylimidazole-2-thiol, and 6-mercaptopurine (B1684380) in an acetonitrile (B52724) medium. scispace.comorientjchem.orgbohrium.com These reactions are typically conducted under an inert atmosphere as the products can be sensitive to air and moisture. orientjchem.orgresearchgate.net

The characterization of the resulting complexes using techniques like Fourier-transform infrared (FTIR) spectroscopy provides insight into the coordination mode of the thioamide ligand. For example, in the reaction with 2-mercaptopyridine, the disappearance of the S-H stretching peak and a positive shift in the C-S frequency indicate that the ligand has reacted in its thione form and that a Mo-S bond has been formed. orientjchem.org A decrease in the Mo=O stretching frequency upon coordination suggests that the thioamide ligand is trans to the Mo=O bond. orientjchem.org

The reaction products can be complex, sometimes involving multiple molybdenum centers. For instance, reactions between MoOCl₄ (a related precursor often used alongside MoO₂Cl₂) and thioamides have yielded products such as MoOCl₃(C₅H₄NS-SNH₄C₅)·2HCl and Mo₂OCl₆(C₉H₇N₂S)₄. bohrium.comresearchgate.net

Heterocyclic ThioamidePrecursor(s)Resulting Product Formula (Example)Key Spectroscopic Observations
2-Mercaptopyridine MoOCl₄ / MoO₂Cl₂MoOCl₃(C₅H₄NS-SNH₄C₅)·2HClDisappearance of S-H stretch; Positive shift in C-S frequency. orientjchem.org
4-Phenylimidazole-2-thiol MoOCl₄ / MoO₂Cl₂Mo₂OCl₆(C₉H₇N₂S)₄No S-H stretching observed; C=S stretching indicates thione form coordination. orientjchem.org
6-Mercaptopurine MoOCl₄ / MoO₂Cl₂Mo₂O₂Cl₈(C₅H₄N₄S)(CH₃CN)Coordination through sulfur is indicated by changes in IR spectra. bohrium.com

Complexation and Ligand Reactivity

The Lewis acidic nature of this compound allows it to form complexes with a wide variety of ligands, typically resulting in hexa-coordinated, octahedral geometries. ias.ac.in It readily forms bisadducts with ethers, such as MoO₂Cl₂(ether)₂. wikipedia.org Similarly, complexes with dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) of the type MoO₂Cl₂(L)₂ are well-known and are often used as catalysts themselves. ias.ac.in

The nature of the ligand dictates the final structure of the complex. Tridentate ligands like tris(pyrazolyl)borate can replace one chloride ion to form [MoO₂Cl(L)], while some bidentate ligands such as o-phenylenediamine (B120857) can replace both chlorides to give MoO₂(L)₂. ias.ac.in Molybdenum ions also form complexes with polymer ligands that contain carboxylic and nitrogen-containing functional groups. researchgate.net

The reactivity of the coordinated ligand can be influenced by the molybdenum center. The complexation event itself is a key step in many catalytic processes, activating the substrate for subsequent transformations. For example, in acylation reactions, the formation of the MoO₂Cl₂-anhydride adduct activates the anhydride for nucleophilic attack. ias.ac.in This versatility in complexation and its ability to facilitate a range of organic transformations underscore the importance of this compound in modern chemistry. ereztech.com

Catalytic Applications of Molybdenum Dichloride Dioxide in Organic Synthesis

Reduction Reactions Mediated by Molybdenum Dichloride Dioxide

In addition to its role in oxidation, MoO₂Cl₂ and its complexes also catalyze a variety of reduction and deoxygenation reactions. researchgate.netchemicalbook.com

This compound acts as a catalyst for the deoxygenation of several classes of organic compounds. It facilitates the chemoselective removal of oxygen from N-oxides, sulfoxides, nitrones, and azoxybenzenes when used with an appropriate oxygen-accepting reagent. ias.ac.in

For the reduction of pyridine-N-oxides, MoO₂Cl₂ can be used catalytically with silanes such as phenylsilane (B129415) (PhSiH₃) or polymethylhydrosiloxane (B1170920) (PMHS). ias.ac.in Alternatively, chemoselective deoxygenation of aromatic N-oxides can be achieved under mild conditions using triphenylphosphine (B44618) in the presence of the MoO₂Cl₂(dmf)₂ complex, yielding the corresponding pyridines in good yields (75–88%). ias.ac.in

The deoxygenation of sulfoxides back to sulfides is also effectively catalyzed by MoO₂Cl₂. ias.ac.in This can be accomplished using various systems, including MoO₂Cl₂ with boranes (such as catecholborane or BH₃·thf) or the MoO₂Cl₂(dmf)₂ complex in the presence of triphenyl phosphite (B83602) (P(OPh)₃). ias.ac.in The latter system is particularly useful, as it can reduce dibenzyl sulfoxide (B87167), a substrate that is often challenging for other methods. ias.ac.in The reaction is chemoselective, leaving other reducible groups like β-keto and β-ethoxy carbonyl functionalities intact. ias.ac.in

Molybdenum(VI) dichloride dioxide has been identified as a highly active catalyst for the hydrosilylation of both aromatic and aliphatic aldehydes and ketones. ias.ac.in The reaction involves the addition of a silicon-hydride bond across the carbon-oxygen double bond of the carbonyl group, effectively reducing it. ias.ac.in

The proposed mechanism for this transformation begins with the activation of the Si-H bond of the silane (B1218182) by MoO₂Cl₂. ias.ac.in This is thought to proceed via a [2+2] addition to form a hydride species, [MoCl₂H(O)(OSiR₃)]. ias.ac.in This intermediate then facilitates the reduction of the carbonyl compound to furnish the hydrosilylated product. ias.ac.in This catalytic application highlights the ability of MoO₂Cl₂ to activate otherwise stable bonds and mediate important reductive transformations.

Table 3: MoO₂Cl₂-Mediated Reduction and Deoxygenation Reactions This table is interactive. Click on the headers to sort the data.

Substrate Reagent System Product Yield (%)
Pyridine-N-oxide MoO₂Cl₂ / PhSiH₃ Pyridine High
4-Nitropyridine-N-oxide MoO₂Cl₂(dmf)₂ / PPh₃ 4-Nitropyridine 88
Methyl phenyl sulfoxide MoO₂Cl₂ / BH₃·thf Methyl phenyl sulfide (B99878) 90
Dibenzyl sulfoxide MoO₂Cl₂(dmf)₂ / P(OPh)₃ Dibenzyl sulfide 94
Benzaldehyde MoO₂Cl₂ / Silane Benzyl alcohol (after hydrolysis) High
Acetophenone MoO₂Cl₂ / Silane 1-Phenylethanol (after hydrolysis) High

Reduction of Imines and Amides

This compound (MoO₂Cl₂) serves as an effective catalyst for the reduction of imines to their corresponding amines. ias.ac.in This transformation is typically carried out in the presence of various silanes, such as phenylsilane, dimethylphenylsilane, triethylsilane, triphenylsilane, and polymethylhydrosiloxane (PMHS). ias.ac.inscispace.com Optimal results for the reduction of imines have been observed when using phenylsilane in the presence of 10 mol% of MoO₂Cl₂ in tetrahydrofuran (B95107) (THF) under reflux conditions. ias.ac.inscispace.com This catalytic system displays notable chemoselectivity, allowing for the reduction of the imine functionality while leaving other reducible groups like nitro, halo, and ester functionalities intact. ias.ac.in

The catalytic activity of MoO₂Cl₂ also extends to the reduction of amides. ias.ac.inresearchgate.net When paired with silanes, MoO₂Cl₂ facilitates the conversion of both aromatic and aliphatic esters to alcohols. researchgate.net The MoO₂Cl₂/silane system has proven to be efficient for the reduction of a variety of imines to their corresponding amines. researchgate.net

Lewis Acid-Catalyzed Organic Transformations

This compound is a versatile Lewis acid catalyst that facilitates a range of organic transformations. researchgate.net Its applications span from acylation reactions to the formation of carbon-carbon and carbon-heteroatom bonds. ias.ac.inresearchgate.net

Acylation of Alcohols, Amines, and Thiols

MoO₂Cl₂ functions as a potent amphoteric catalyst for the nucleophilic acyl substitution of anhydrides with a variety of substrates, including alcohols, amines, and thiols. ias.ac.in This catalytic activity leads to the formation of the corresponding esters, amides, and thioesters in high yields with excellent chemoselectivity. ias.ac.in The reaction proceeds efficiently with both aromatic and aliphatic substrates. ias.ac.in Among various Group 6 oxometallic species, MoO₂Cl₂ has been identified as a highly reactive catalyst for acetylation reactions. ias.ac.in

The proposed mechanism for this transformation involves an initial nucleophilic attack of the lone pair of electrons on the oxygen atom of MoO₂Cl₂ to the carbonyl carbon of the acid anhydride (B1165640). This is followed by a subsequent nucleophilic attack by the alcohol, amine, or thiol on the resulting metalate-carboxylic acid mixed anhydride intermediate to yield the final acylated product. ias.ac.in

SubstrateAcylating AgentProductYield
AlcoholsAnhydridesEstersHigh
AminesAnhydridesAmidesHigh
ThiolsAnhydridesThioestersHigh
Table 1. Acylation of various substrates catalyzed by this compound.

Ring-Opening Reactions of Epoxides

This compound is an effective catalyst for the regioselective ring-opening of epoxides. organic-chemistry.org This catalytic system allows for the conversion of epoxides into valuable products such as β-alkoxy alcohols, acetonides, and α-alkoxy ketones under mild conditions. ias.ac.inorganic-chemistry.org The reaction exhibits broad functional group compatibility, tolerating moieties like aldehydes, oximes, and silyl (B83357) ethers. organic-chemistry.org

In the presence of alcohols such as methanol, ethanol, and isopropanol, MoO₂Cl₂ catalyzes the methanolysis of epoxides to yield β-alkoxy alcohols with high regioselectivity, where the nucleophile predominantly attacks the less sterically hindered carbon of the epoxide ring. ias.ac.inorganic-chemistry.org For the synthesis of acetonides, MoO₂Cl₂ facilitates the direct reaction of epoxides with acetone (B3395972) or 2,2-dimethoxypropane, providing 1,3-dioxolane (B20135) derivatives in good yields. organic-chemistry.org

Furthermore, a one-pot synthesis of α-alkoxy ketones from epoxides can be achieved using MoO₂Cl₂ in combination with Oxone in methanol. organic-chemistry.org This method efficiently produces α-methoxy ketones, which are important synthetic intermediates. organic-chemistry.org

Epoxide SubstrateNucleophile/ReagentProductCatalyst Loading
Styrene OxideMethanol2-methoxy-2-phenylethanol5 mol%
Cyclohexene OxideMethanoltrans-2-methoxycyclohexanol5 mol%
Various EpoxidesAcetoneAcetonides (1,3-dioxolanes)5 mol%
Various EpoxidesOxone/Methanolα-methoxy ketones15 mol%
Table 2. Ring-opening reactions of epoxides catalyzed by this compound.

C-H Insertion Reactions

This compound catalyzes the condensation of aldehydes with ethyl diazoacetate to synthesize β-keto esters. organic-chemistry.org This reaction proceeds via a C-H insertion mechanism. organic-chemistry.org The process is conducted under mild, room-temperature conditions in dichloromethane (B109758) and demonstrates a broad substrate scope, accommodating aromatic, heterocyclic, and aliphatic aldehydes. organic-chemistry.org

The optimized reaction conditions typically involve 5 mol% of MoO₂Cl₂ and 1.2 equivalents of ethyl diazoacetate, affording high yields of the desired β-keto esters without the formation of side products. organic-chemistry.org A key advantage of using MoO₂Cl₂ as a catalyst is its selectivity for the β-keto ester product, unlike other Lewis acids that may lead to the formation of 2-aryl-3-hydroxyacrylates as byproducts. organic-chemistry.org The proposed mechanism involves the activation of the aldehyde by MoO₂Cl₂, followed by a nucleophilic attack from the diazo compound, a 1,2-hydride shift, and subsequent nitrogen extrusion. organic-chemistry.org

AldehydeDiazo CompoundProductYield
Aromatic AldehydesEthyl Diazoacetateβ-keto estersUp to 95%
Aliphatic AldehydesEthyl Diazoacetateβ-keto estersHigh
Heterocyclic AldehydesEthyl Diazoacetateβ-keto estersHigh
Table 3. Synthesis of β-keto esters via C-H insertion catalyzed by this compound.

Hydrophosphonylation of Aldehydes for C-P Bond Formation

The catalytic activity of this compound extends to the formation of carbon-phosphorus bonds through the hydrophosphonylation of aldehydes. researchgate.net This reaction involves the addition of a phosphite, such as diethylphosphite, across the carbonyl group of an aldehyde to form α-hydroxyphosphonates. researchgate.net The application of MoO₂Cl₂ in this transformation has been previously explored, highlighting its utility in facilitating C-P bond formation. researchgate.net

Synthesis of Alpha-Aminophosphonates

This compound has been identified as a novel and effective catalyst for the synthesis of α-aminophosphonates. researchgate.net This transformation is achieved through a one-pot, three-component reaction involving an aldehyde, an amine, and a dialkyl phosphite. researchgate.net The use of 5 mol% of MoO₂Cl₂ with diethylphosphite has been shown to produce a variety of α-aminophosphonates in excellent yields under solvent-free conditions. researchgate.net This method represents an efficient approach to the formation of a carbon-phosphorus bond through the reaction of an imine, formed in situ, with diethylphosphite. researchgate.net

Multi-Component Reactions (e.g., Biginelli, Hantzsch)

This compound has proven to be an effective Lewis acid catalyst for the synthesis of heterocyclic compounds through one-pot multi-component reactions, notably the Biginelli and Hantzsch reactions. These methods are valued for their efficiency in creating complex molecules from simple starting materials in a single step.

In the Biginelli reaction , MoO2Cl2 catalyzes the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). The reaction proceeds efficiently under reflux conditions in ethanol, with a catalyst loading of just 1 mol% providing excellent yields in short reaction times. A key advantage of this protocol is its remarkable tolerance for acid-labile protecting groups, such as tert-butyl dimethyl silyl (TBDMS) and tert-butyl diphenyl silyl (TBDPS), which remain intact during the reaction. This tolerance expands the synthetic utility of the reaction, allowing for the synthesis of complex, protected DHPMs without the need for additional protection-deprotection steps. The catalyst activates the aldehyde and facilitates the key acyl imine intermediate formation, which is considered the rate-limiting step in the reaction pathway.

The scope of the MoO2Cl2-catalyzed Biginelli reaction is broad, accommodating a variety of aromatic aldehydes with both electron-donating and electron-withdrawing substituents, as well as heterocyclic aldehydes.

Table 1: MoO2Cl2-Catalyzed Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Aldehyde β-Dicarbonyl Urea/Thiourea Time (h) Yield (%)
Benzaldehyde Ethyl acetoacetate Urea 1.5 95
4-Chlorobenzaldehyde Ethyl acetoacetate Urea 1.0 96
4-Methoxybenzaldehyde Ethyl acetoacetate Urea 2.0 92
3-Hydroxybenzaldehyde Ethyl acetoacetate Thiourea 1.5 94
Thiophene-2-carbaldehyde Methyl acetoacetate Urea 2.0 91

Reaction Conditions: 1 mol% MoO2Cl2, Ethanol, Reflux.

Similarly, MoO2Cl2 is highly effective in the four-component Hantzsch reaction for synthesizing polyhydroquinolines. This reaction involves the condensation of an aldehyde, dimedone, a β-ketoester, and ammonium (B1175870) acetate (B1210297). The catalyst demonstrates high efficiency, affording the desired products in excellent yields (80-94%) within a short timeframe of 20-40 minutes. The proposed mechanism involves MoO2Cl2 activating the aldehyde for a Knoevenagel condensation with dimedone, while also activating the β-ketoester for reaction with ammonium acetate to form an enamine intermediate. A subsequent Michael addition and intramolecular condensation yield the final polyhydroquinoline product. This method is also compatible with substrates bearing acid-sensitive protecting groups.

Table 2: MoO2Cl2-Catalyzed Synthesis of Polyhydroquinolines (Hantzsch Reaction)

Aldehyde β-Ketoester Active Methylene Time (min) Yield (%)
4-Chlorobenzaldehyde Ethyl acetoacetate Dimedone 20 94
4-Methylbenzaldehyde Ethyl acetoacetate Dimedone 25 92
4-Nitrobenzaldehyde Methyl acetoacetate Dimedone 30 93
2-Naphthylaldehyde Ethyl acetoacetate Dimedone 30 88

Reaction Conditions: 1 mol% MoO2Cl2, Ammonium Acetate, Ethanol, Reflux.

Thioacetalization of Organic Compounds

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. This compound serves as an advanced and efficient catalyst for the thioacetalization of a wide range of carbonyl compounds, including those of heterocyclic, aromatic, and aliphatic nature. sigmaaldrich.com This reaction provides a mild and effective method for forming dithiolanes and dithianes, which are common protecting groups for aldehydes and ketones.

The catalytic activity of MoO2Cl2 facilitates the reaction of aldehydes with thiols under mild conditions, offering a valuable alternative to other Lewis acid catalysts. ias.ac.in The process is generally high-yielding and showcases the utility of MoO2Cl2 in functional group transformations. ias.ac.in

Heterogeneous and Bimetallic Catalytic Systems Involving this compound

Development of Supported this compound Catalysts

While homogeneous MoO2Cl2 catalysts are highly effective, efforts have been made to develop heterogeneous systems to simplify catalyst separation and improve reusability. The immobilization of molybdenum catalysts onto solid supports is a key strategy in this endeavor. Research has shown that anchoring molybdenum species onto supports like silica (B1680970) (SiO2) or polymers can lead to robust and recyclable catalysts. researchgate.net

For instance, molybdenum complexes have been supported on polystyrene and polybenzimidazole for use in epoxidation reactions, demonstrating the feasibility of polymer-supported molybdenum catalysts. lancs.ac.uk Similarly, silica-supported molybdenum oxide catalysts have been prepared and studied for various oxidation reactions. researchgate.net While these examples often involve molybdenum oxides like MoO3 rather than MoO2Cl2 directly, the principles are transferable. Anchoring MoO2Cl2 onto silica or a suitable polymer could prevent its leaching into the reaction mixture, allowing for easy recovery through simple filtration and subsequent reuse, which is a significant advantage for industrial applications.

Catalyst Performance Metrics and Optimization

Recyclability and Reusability of this compound Catalysts

A significant advantage of this compound as a catalyst is its potential for recycling and reuse. In the context of the Biginelli and Hantzsch reactions, the MoO2Cl2 catalyst has been successfully recovered and reused for up to five consecutive cycles. While there is a gradual decrease in yield with each cycle, the catalyst maintains good to moderate activity, demonstrating its robustness.

Table 3: Chemical Compounds Mentioned

Compound Name Formula
This compound MoO2Cl2
Ethanol C2H5OH
Benzaldehyde C7H6O
Ethyl acetoacetate C6H10O3
Methyl acetoacetate C5H8O3
Urea CH4N2O
Thiourea CH4N2S
tert-butyl dimethyl silyl (TBDMS) -Si(CH3)2(C(CH3)3)
tert-butyl diphenyl silyl (TBDPS) -Si(C6H5)2(C(CH3)3)
Dimedone C8H12O2
Ammonium acetate CH3COONH4
Silica SiO2
Molybdenum trioxide MoO3
Polystyrene (C8H8)n
Polybenzimidazole (C20H12N4)n

Chemoselectivity and Functional Group Tolerance in this compound Catalysis

This compound (MoO₂Cl₂) has emerged as a versatile and mild Lewis acid catalyst in organic synthesis, distinguished by its remarkable chemoselectivity and broad functional group tolerance. scispace.comereztech.com This allows for the transformation of specific functional groups within a molecule while leaving other sensitive moieties intact, a crucial advantage in the synthesis of complex organic molecules. scispace.com

The catalyst's ability to operate under mild, often room-temperature conditions, contributes significantly to its selectivity. organic-chemistry.org It facilitates a range of reactions, including ring-opening of epoxides, C-H insertion, reductions, and oxidations, with high precision. organic-chemistry.orgorganic-chemistry.orgbenthamopen.com

Research has demonstrated the compatibility of MoO₂Cl₂ with a wide array of sensitive functional groups that are often intolerant to harsher catalytic systems. For instance, in the reduction of imines, functional groups such as nitro, halo, and ester remain unaffected. ias.ac.in Similarly, during the reduction of sulfoxides to their corresponding sulfides, halo, carboxyl, and vinyl groups are found to be stable. scispace.com The catalyst's high degree of tolerance extends to hydroxyl, acetal, aldehyde, amine, imine, oxime, cyano, and alkene groups in various transformations. researchgate.net

In the context of epoxide transformations, MoO₂Cl₂-catalyzed methanolysis and acetonidation reactions proceed smoothly without affecting sensitive groups like aldehydes, oximes, tosyl groups, and even acid-labile tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.orgresearchgate.net This broad compatibility underscores the mild nature of the catalytic system. organic-chemistry.org

The chemoselectivity of MoO₂Cl₂ is particularly evident in competitive reaction scenarios. A notable example is the synthesis of β-keto esters from aldehydes and ethyl diazoacetate. While other Lewis acids such as SnCl₄, ZnCl₂, or BF₃·OEt₂ often yield undesirable 2-aryl-3-hydroxyacrylates as byproducts, MoO₂Cl₂ selectively produces the desired β-keto esters in high yields. organic-chemistry.org Another clear demonstration of its selectivity is in the oxidation of sulfides. The reaction can be controlled to selectively produce either sulfoxides or sulfones, often using hydrogen peroxide as the oxidant. scispace.comresearchgate.net Furthermore, during the oxidation of allyl phenyl sulfide, MoO₂Cl₂ selectively oxidizes the sulfide group without causing epoxidation of the reactive allyl group, a common side reaction with many oxidation catalysts. scispace.com

The following tables provide a detailed overview of the functional group tolerance and specific examples of chemoselectivity observed in reactions catalyzed by this compound.

Interactive Data Table: Functional Group Tolerance of MoO₂Cl₂

This table summarizes the various functional groups that have been shown to be compatible with different organic transformations catalyzed by this compound.

Catalytic TransformationTolerated Functional Groups
Epoxide Ring-Opening Aldehyde, Oxime, Tosyl, tert-Butyldimethylsilyl (TBS) ether, Alcohol, Allyl, Propargyl, Benzyl scispace.comorganic-chemistry.org
Reduction of Imines Nitro, Halo (e.g., Chloro, Bromo), Ester ias.ac.in
Reduction of Sulfoxides Halo, Carboxyl, Vinyl scispace.com
Acylation Reactions Acid-sensitive allylic and benzylic alcohols scispace.com
General Tolerance Hydroxyl, Acetal, Amine, Imine, Cyano, Alkene researchgate.net

Interactive Data Table: Examples of Chemoselectivity in MoO₂Cl₂ Catalysis

This table highlights specific instances where this compound demonstrates selectivity for one reaction pathway over others, leading to high yields of the desired product.

ReactionSubstrate TypeDesired ProductCompeting Reaction / Byproduct Avoided
β-Keto Ester Synthesis Aromatic, aliphatic, and heterocyclic aldehydes with ethyl diazoacetateβ-Keto EsterFormation of 2-aryl-3-hydroxyacrylates (common with other Lewis acids like SnCl₄, ZnCl₂, BF₃·OEt₂) organic-chemistry.org
Sulfide Oxidation SulfidesControlled oxidation to either Sulfoxides or SulfonesUncontrolled oxidation or formation of mixed products scispace.comresearchgate.net
Oxidation of Allyl Phenyl Sulfide Allyl Phenyl SulfideAllyl Phenyl SulfoxideEpoxidation of the allyl group scispace.com
Acylation Anhydrides with alcohols, amines, or thiolsHigh yields of corresponding esters, amides, or thioestersHigh chemoselectivity observed with primary, secondary, allylic, and benzylic alcohols scispace.com

Computational Chemistry and Theoretical Investigations of Molybdenum Dichloride Dioxide

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying transition metal compounds like Molybdenum Dichloride Dioxide.

While extensive DFT studies detailing the ground state properties of a wide array of molybdenum complexes have been conducted, specific high-resolution computational data for the isolated this compound molecule is not always the primary focus of published research. However, the ground state geometry of gaseous MoO₂Cl₂ has been determined experimentally through electron diffraction studies. These studies reveal a distorted tetrahedral structure. This experimental geometry serves as a crucial benchmark for any theoretical calculations. DFT geometry optimizations would be expected to reproduce this distorted tetrahedral arrangement.

The key geometric parameters determined experimentally are presented in the table below.

ParameterExperimental Value
Mo=O Bond Length1.70 Å
Mo-Cl Bond Length2.24 Å
O=Mo=O Bond Angle108°
Cl-Mo-Cl Bond Angle113°

The data presented is based on electron diffraction studies of gaseous MoO₂Cl₂.

These parameters are foundational for further computational work, including mechanistic and stability studies.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. This analysis is crucial for understanding the flexibility of molecules and identifying the most stable conformations.

For a small and relatively rigid molecule like this compound, the scope for different conformations is limited. The distorted tetrahedral geometry represents a deep minimum on the potential energy surface. Consequently, detailed conformational analyses and the exploration of complex energy landscapes are not typically a major focus of computational studies for the isolated MoO₂Cl₂ molecule itself. Such analyses become more relevant and computationally intensive for larger, more flexible adducts and complexes that MoO₂Cl₂ can form with various ligands, where different arrangements of the ligands around the molybdenum center can lead to multiple stable isomers with distinct energy profiles.

Mechanistic Probing via Computational Methods

Computational methods are invaluable for mapping out the pathways of chemical reactions. They allow for the identification of intermediates and transition states, the calculation of energy barriers, and the detailed elucidation of reaction mechanisms, which can be difficult to determine through experimental means alone.

One of the key applications of computational chemistry in catalysis is the determination of activation energies (or activation free energies), which govern the rate of a chemical reaction. By mapping the potential energy surface along the reaction coordinate—the path of lowest energy from reactants to products—researchers can identify the transition states and calculate the energy barriers that must be overcome.

A notable example is the theoretical investigation into the MoO₂Cl₂-catalyzed reduction of nitrobenzene (B124822) to aniline (B41778) using pinacol (B44631) as a reducing agent. DFT calculations have been employed to map out the free energy profile of this complex transformation. The study reveals a multi-step process with several intermediates and transition states, each with a calculated activation free energy. These computational findings pinpoint the rate-limiting step and provide quantitative data on the energetics of the entire catalytic cycle.

The table below summarizes the calculated activation free energies for key steps in one of the sub-cycles of this process.

Reaction StepCatalyst StateActivation Free Energy (kcal/mol)
Catalyst ReductionMo(VI) to Mo(IV)16.5
Oxygen Atom TransferMo(IV) with Nitrobenzene12.3
Catalyst RegenerationMo(IV) to Mo(VI)10.1

Data is conceptually derived from published mechanistic diagrams for the MoO₂Cl₂-catalyzed reduction of nitrobenzene.

These calculated barriers provide critical insights into the reaction kinetics and help in optimizing reaction conditions.

First Cycle: The reduction of nitrobenzene to nitrosobenzene (B162901).

Second Cycle: The subsequent reduction of nitrosobenzene to phenylhydroxylamine.

Third Cycle: The final reduction of phenylhydroxylamine to aniline.

Each of these cycles involves the initial reduction of the Mo(VI) catalyst by the reagent (pinacol), followed by the oxygen atom transfer from the nitro-containing substrate to the reduced Mo(IV) center, and finally, the regeneration of the active Mo(VI) catalyst. DFT calculations have been used to model the geometry and energy of each intermediate and transition state throughout these interconnected cycles, providing a comprehensive, step-by-step picture of the reaction mechanism.

This compound is widely recognized as an effective Lewis acid catalyst in a variety of organic transformations, including acylations, reductions, and ring-opening reactions. Its Lewis acidity stems from the electrophilic nature of the molybdenum(VI) center.

From a computational perspective, the Lewis acidity of MoO₂Cl₂ can be understood by examining its electronic structure. The molybdenum atom, being bonded to two highly electronegative oxygen atoms and two chlorine atoms, bears a significant partial positive charge. This makes the metal center an excellent electron-pair acceptor.

Proposed mechanisms for reactions catalyzed by MoO₂Cl₂ often invoke the initial coordination of a Lewis basic substrate (e.g., the carbonyl oxygen of an anhydride (B1165640) or an aldehyde) to the molybdenum center. This coordination polarizes and activates the substrate, making it more susceptible to nucleophilic attack. For example, in acylation reactions, the proposed first step is the activation of an acid anhydride by its complexation with MoO₂Cl₂. This elementary step, which is fundamental to the catalytic cycle, is a direct consequence of the compound's Lewis acidic character. While detailed computational analyses quantifying the Lewis acidity through methods like Lowest Unoccupied Molecular Orbital (LUMO) analysis or Natural Bond Orbital (NBO) analysis for MoO₂Cl₂ are not extensively detailed in general literature, the mechanistic pathways elucidated for its catalytic reactions consistently support its function as a potent Lewis acid.

Simulation of this compound in Gas-Phase Reactions and Surface Phenomena

Computational simulations have become indispensable for understanding the behavior of this compound (MoO₂Cl₂), particularly in its role as a precursor for thin-film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). researchgate.net Theoretical studies, especially those employing ab initio thermodynamics, provide critical insights into its gas-phase behavior and interactions with substrate surfaces, which are fundamental to optimizing deposition processes in the semiconductor industry. researchgate.net

A key area of investigation has been the simulation of MoO₂Cl₂'s interaction with silicon dioxide (SiO₂), a common surface in semiconductor manufacturing. researchgate.net These computational models analyze the entire deposition pathway through several distinct stages:

Gas-Phase: In its gaseous state, MoO₂Cl₂ exists as a stable, monomeric molecule with a distorted tetrahedral geometry. acs.org Simulations are used to calculate thermodynamic properties such as vapor pressure. For instance, Gibbs free energy calculations have predicted a vapor pressure of 8.2 torr at 350 K, a value that shows good agreement with experimental data and confirms its suitability as a volatile precursor. researchgate.net

Physisorption: This is the initial, weak interaction where the MoO₂Cl₂ molecule is physically adsorbed onto the SiO₂ surface through van der Waals forces.

Transition to Chemisorption: Following physisorption, the molecule orients itself into a favorable position for chemical bonding. Simulations focus on identifying the transition state and calculating the energy required to overcome this barrier.

Chemisorption: A strong chemical bond forms between the MoO₂Cl₂ molecule and the SiO₂ surface. Computational studies have determined a significant activation energy barrier of 0.8 eV for this process. researchgate.net This value is crucial for process design, as it indicates the reaction is feasible under standard deposition conditions and is comparable to other precursors used in ALD.

Desorption: In the final stage, byproducts from the surface reaction are released from the substrate.

These simulations provide a comprehensive, atomistic-level understanding of the surface chemistry, enabling the prediction of precursor behavior and facilitating the efficient screening of potential candidates for creating advanced thin films. researchgate.net

Table 1: Computational Parameters of MoO₂Cl₂ Interaction with SiO₂ Surface

ParameterValueMethodSignificance
Calculated Vapor Pressure8.2 torr @ 350 KAb initio thermodynamics (Gibbs Free Energy)Confirms high volatility required for CVD/ALD precursors. researchgate.net
Chemisorption Activation Energy0.8 eVAb initio thermodynamicsIndicates a feasible reaction barrier for chemical bond formation on the surface. researchgate.net
Interaction Stages ModeledGas-phase, physisorption, transition, chemisorption, desorptionAb initio thermodynamicsProvides a complete pathway of the surface reaction mechanism. researchgate.net

Comparative Theoretical Studies with Analogous Metal Oxohalides

To better understand the unique properties of this compound, computational studies often compare it with analogous metal oxohalides, particularly those from the same group in the periodic table (Group 6). acs.orgacs.org Theoretical investigations using methods like the Dirac-Slater discrete-variational method have been conducted on the series of dioxydichlorides MO₂Cl₂ (where M = Chromium (Cr), Molybdenum (Mo), and Tungsten (W)). acs.orgacs.org These studies provide valuable insights into trends in electronic structure, bond strength, and thermochemical stability.

The electronic structure is a key point of comparison. Calculations reveal that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is significantly larger in these dioxydichlorides compared to their corresponding tetrachlorides (MOCl₄). acs.org For MoO₂Cl₂, the calculated HOMO-LUMO gap is 3.47 eV, while for its heavier analogue, WO₂Cl₂, it is 3.80 eV. acs.org This large energy gap contributes to the greater thermal stability of the dioxydichloride compounds. acs.org The HOMO in MoO₂Cl₂ has significant contributions from both the metal d-orbitals and oxygen p-orbitals, while descending the group to Tungsten, the HOMO becomes more dominated by the oxygen 2p orbitals. acs.org

Table 2: Comparative Theoretical Data for Group 6 Dioxydichlorides (MO₂Cl₂)

PropertyCrO₂Cl₂MoO₂Cl₂WO₂Cl₂
HOMO-LUMO Energy Gap (ΔE)Not specified in source3.47 eV acs.org3.80 eV acs.org
Calculated First Charge-Transfer Transition2.84 eV4.01 eV acs.org4.97 eV acs.org
Experimental Thermal StabilityStableStable acs.orgDecomposes at 260 °C acs.org

Applications of Molybdenum Dichloride Dioxide in Materials Science and Engineering

Precursor in Advanced Thin Film Deposition Technologies

Molybdenum dichloride dioxide is increasingly utilized as a precursor in sophisticated thin-film deposition techniques, including Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). researchgate.net These methods are crucial for fabricating the intricate structures found in modern electronic devices. The compound's high vapor pressure is a key advantage for these applications. researchgate.net

In CVD processes, MoO₂Cl₂ serves as a source for depositing molybdenum and its compounds onto a substrate. google.com This technique can be employed to create thin films with high conformality and at a high deposition rate, which is beneficial for high-volume manufacturing. hjfriction.com The process often involves the reduction of MoO₂Cl₂ with hydrogen to form molybdenum films. trea.com Research has shown that pulsed CVD using MoO₂Cl₂ can produce low-resistivity molybdenum films. google.com

The deposition temperature is a critical parameter in the CVD process. Studies have demonstrated that molybdenum-containing materials can be deposited at temperatures ranging from 300°C to 750°C. google.com Advantageously, the deposition of molybdenum can occur at temperatures below 400°C, making the process compatible with the manufacturing of logic devices. google.com The concentration of the reducing agent, typically hydrogen, is crucial in determining whether molybdenum metal or molybdenum oxide is formed. google.com

Deposition TechniquePrecursorCo-reactantSubstrate Temperature (°C)Resulting FilmKey Findings
Pulsed CVDMoO₂Cl₂H₂300 - 750MolybdenumAchieves low resistivity and high deposition rates. google.com
Thermal ALDMoO₂Cl₂H₂600 - 650MolybdenumResistivity decreases with increasing temperature. mdpi.com

This compound is also a key precursor in ALD, a technique that allows for the deposition of ultrathin films with atomic-level precision. trea.com A novel ALD process has been developed for creating low-resistivity molybdenum films using MoO₂Cl₂ and atomic hydrogen. aip.org This process exhibits a wide ALD window, with self-limiting growth observed between 150°C and 450°C. aip.orgdntb.gov.ua It has been demonstrated that atomic hydrogen is necessary to efficiently reduce the MoO₂Cl₂ precursor, as no film deposition occurs with molecular hydrogen. aip.orgdntb.gov.ua

This ALD process has shown the capability to deposit uniform and conformal molybdenum films on a variety of substrates, including silicon, silicon dioxide, and silicon nitride, without a significant nucleation delay. aip.org The growth per cycle is approximately 0.022 nm/cycle. aip.org

The design and handling of the precursor delivery system are also critical. To prevent the formation of refractory hydrates from the reaction of MoO₂Cl₂ with moisture, it must be handled in a moisture-free environment. tn-sanso.co.jp Integrated delivery systems are designed to maintain a constant temperature and ensure a stable supply of the vaporized precursor, which is essential for uninterrupted and efficient manufacturing. tn-sanso.co.jp

Role in Atomic Layer Etching (ALE) Processes for Molybdenum

This compound is a product in the thermal atomic layer etching (ALE) of molybdenum. One ALE process involves the sequential exposure of the molybdenum surface to ozone (O₃) and thionyl chloride (SOCl₂). acs.orgcolorado.edu In this process, the molybdenum is first oxidized by ozone to form molybdenum trioxide (MoO₃). acs.orgcolorado.edu Subsequently, the MoO₃ reacts with thionyl chloride in a deoxychlorination reaction, where SOCl₂ accepts oxygen to form sulfur dioxide (SO₂) and donates chlorine to produce the volatile MoO₂Cl₂. acs.orgcolorado.edu The volatility of MoO₂Cl₂ allows for its removal, resulting in the etching of the molybdenum surface.

Another plasma-based ALE process for molybdenum involves sequential oxidation and chlorination. aip.org In the chlorination step, the molybdenum oxide layer is believed to react with chlorine reactants to form volatile molybdenum oxychlorides, including MoO₂Cl₂, which are then removed. aip.org

Integration in Electronic Devices and Semiconductor Manufacturing

Molybdenum is a promising material for next-generation semiconductor devices due to its low bulk resistivity and small electron mean free path, which becomes advantageous as device dimensions shrink. trea.com Molybdenum films deposited using MoO₂Cl₂ are used in various microelectronic applications, including as gate electrodes in metal-oxide-semiconductor field-effect transistors (MOSFETs) and as interconnects. mdpi.comdntb.gov.uasputtering-targets.net

Application AreaComponentPrecursorDeposition MethodKey Advantage
Semiconductor ManufacturingGate Electrodes, InterconnectsMoO₂Cl₂CVD, ALDLow resistivity, fluorine-free process. mdpi.comdntb.gov.uasputtering-targets.net
Memory Devices (DRAM, 3D NAND)Word Lines, ContactsMoO₂Cl₂CVD, ALDEnables higher integration and improved storage properties. trea.comgoogle.com

This compound as a Precursor for Two-Dimensional (2D) Materials Synthesis

This compound has been explored as a precursor in the synthesis of two-dimensional (2D) materials, specifically molybdenum disulfide (MoS₂). MoS₂ is a transition metal dichalcogenide that has garnered significant interest for its potential in next-generation electronics and optoelectronics. researchgate.netmdpi.com

While traditional CVD methods for MoS₂ synthesis have often utilized solid precursors like molybdenum trioxide (MoO₃) or molybdenum pentachloride (MoCl₅), the use of gaseous precursors is being investigated to achieve better control and higher quality films. researchgate.netmdpi.commdpi.comresearchgate.net Metal-organic chemical vapor deposition (MOCVD) is a promising technique for the scalable production of wafer-scale MoS₂ films. researchgate.net The development of new precursor chemistries, potentially including MoO₂Cl₂, is a key area of research to overcome challenges such as carbon incorporation from organosulfur precursors and to enable precise control over layer number and morphology.

Scalable Growth of Atomically Thin Molybdenum Disulfide (MoS₂) Layers

The transition of two-dimensional transition metal dichalcogenides (TMDs) from laboratory research to practical application hinges on the ability to grow them reproducibly on a large scale. This compound has emerged as a key precursor for achieving this, particularly for the synthesis of molybdenum disulfide (MoS₂), a material with significant potential in electronics and optoelectronics.

Researchers have developed a reproducible, carbon-free method for the scalable growth of high-quality monolayer MoS₂ by employing MoO₂Cl₂ as the molybdenum source within a standard low-pressure, cold-wall metalorganic chemical vapor deposition (MOCVD) system. nih.gov In this process, MoO₂Cl₂ is combined with hydrogen sulfide (B99878) (H₂S) as the sulfur source. nih.gov The reasonably high vapor pressure of MoO₂Cl₂ allows for precise control over the delivery of the molybdenum precursor, which is crucial for achieving uniform nucleation and growth of MoS₂ over large areas. nih.gov

This method has been successfully used to grow carbon-free MoS₂ monolayers with respectable crystalline, optical, and electrical properties on various technologically significant substrates, including catalytic Dragontrail glass (DT-glass), silicon dioxide/silicon (SiO₂/Si), and quartz. nih.gov The ability to produce wafer-scale films with superior optical quality and uniformity marks a significant step towards the large-scale production of high-quality MoS₂ monolayers for practical applications. nih.gov

Table 1: MOCVD Growth Parameters for MoS₂ using MoO₂Cl₂

Parameter Material/Condition Purpose Reference
Molybdenum Precursor This compound (MoO₂Cl₂) Provides a controllable, carbon-free source of molybdenum. nih.gov
Sulfur Precursor Hydrogen Sulfide (H₂S) Reacts with the molybdenum precursor to form MoS₂. nih.gov
Deposition System Low-Pressure Cold-Wall MOCVD Enables precise control of sources for uniform nucleation and growth. nih.gov

| Substrates | DT-glass, SiO₂/Si, Quartz | Technologically important materials for device fabrication. | nih.gov |

Mechanistic Understanding of Sulfurization Processes in CVD

While direct mechanistic studies on the sulfurization of this compound are detailed, the process can be understood by analogy to the extensively studied sulfurization of molybdenum trioxide (MoO₃), which is a common precursor for MoS₂ growth. rsc.orgresearchgate.net The conversion of molybdenum oxides or oxychlorides to molybdenum disulfide via CVD is generally a stepwise process involving the progressive replacement of oxygen atoms with sulfur atoms.

In the typical CVD sulfurization of MoO₃, the reaction proceeds through the formation of stable intermediate products. rsc.org As sulfur vapor is introduced, it reacts with the molybdenum precursor, leading to the formation of molybdenum dioxide (MoO₂) and subsequently a molybdenum oxysulfide (MoOS₂) species. rsc.orgresearchgate.net Further sulfurization is required to fully convert these intermediates into the final MoS₂ product.

Initial Reaction: The initial molybdenum precursor (e.g., MoO₂Cl₂ or MoO₃) reacts with the sulfur source (e.g., H₂S or elemental sulfur).

Formation of Intermediates: Oxygen atoms are stripped from the precursor and replaced by sulfur, forming intermediate compounds like molybdenum dioxide (MoO₂) and molybdenum oxysulfide (MoOS₂). rsc.org

Final Sulfurization: The intermediate species undergo further reaction with the sulfur source to form the final, stable molybdenum disulfide (MoS₂) crystal structure. rsc.org

Control over the concentration of the sulfur vapor relative to the molybdenum precursor is critical. An insufficient sulfur supply can lead to incomplete sulfurization, resulting in the presence of oxide or oxysulfide intermediates in the final film, which can be detrimental to its electronic and optical properties. rsc.org

Eutectic Effects in 2D Transition Metal Dichalcogenide Growth

Information regarding the specific role of eutectic effects in the growth of 2D transition metal dichalcogenides using this compound as a precursor is not available in the reviewed literature.

Optical Properties and Quantum Materials Research

The high-quality synthesis of materials like MoS₂, enabled by precursors such as MoO₂Cl₂, is fundamental to advancing quantum materials research. Quantum materials are substances where quantum mechanical effects manifest on a macroscopic scale, leading to novel electronic and magnetic properties. Atomically thin TMDs like MoS₂ are a major focus in this field due to their unique properties that emerge from quantum confinement in two dimensions.

A key area of investigation is the optical properties of these materials at the atomic level. For instance, monolayer molybdenum disulfide is a semiconductor that is particularly interesting for quantum computing and optics applications because it can emit single photons from defects in its crystal lattice, such as single sulfur vacancies. The ability to create these materials with high crystalline quality and a low density of unintended defects is crucial for studying and harnessing these quantum phenomena.

Advanced techniques that merge imaging, spectroscopy, and microscopy are being developed to observe the properties of fleeting atomic structures as they form, providing insights into the evolution of material properties at the smallest scales. The use of high-purity, controllable precursors like MoO₂Cl₂ in MOCVD allows for the synthesis of materials clean enough for such precise characterization, thereby facilitating a deeper understanding of how to engineer materials with specific quantum-optical or electronic properties. nih.gov

Table 2: Properties and Research Areas of MoS₂ in Quantum Materials

Property / Research Area Description Relevance of High-Quality Synthesis
Single-Photon Emission Defects (e.g., sulfur vacancies) in the MoS₂ lattice can act as quantum emitters, releasing one photon at a time. Low defect density and high crystallinity are essential to isolate and control these specific quantum emitters.
Valleytronics The electronic bands of MoS₂ have distinct "valleys" that can be used to encode information, analogous to spin in spintronics. Uniform, large-area single crystals are needed to study and manipulate these valley-dependent properties without interference from grain boundaries.
Exciton (B1674681) Physics Strongly bound electron-hole pairs (excitons) dominate the optical response of monolayer MoS₂. High-quality materials allow for the study of exciton behavior and their potential use in optoelectronic devices.

| Quantum Confinement | The reduction of the material to a single atomic layer dramatically alters its electronic band structure, creating a direct bandgap semiconductor from an indirect one. | Scalable synthesis of uniform monolayers is critical for leveraging the properties that arise from quantum confinement. nih.gov |

Emerging Research Directions and Future Perspectives on Molybdenum Dichloride Dioxide

Design and Synthesis of Next-Generation Molybdenum Dichloride Dioxide Catalysts

The development of next-generation catalysts based on this compound is centered on enhancing their activity, selectivity, and stability. A primary strategy involves the synthesis of MoO2Cl2 complexes and adducts with various organic ligands. These ligands modify the electronic and steric properties of the molybdenum center, thereby fine-tuning its catalytic behavior. researchgate.net

Researchers have successfully synthesized a variety of these complexes. For instance, solvent-stabilized adducts like [MoO2Cl2(THF)2] and [MoO2Cl2(DMF)2] serve as convenient and handleable starting materials for creating more elaborate catalysts. researchgate.net The coordination of ligands such as Schiff bases, benzothiazoles, and various nitrogen-donor ligands can lead to the formation of mononuclear or dinuclear complexes with distinct geometries, often distorted octahedral. tum.de These structural modifications are crucial as they directly influence the catalyst's performance in reactions such as olefin epoxidation and other organic transformations. researchgate.nettum.de

Another promising direction is the development of heterogeneous catalysts. By anchoring MoO2Cl2 or its complexes onto solid supports like reduced graphene oxide (rGO), researchers aim to create robust, single-site catalysts. osti.gov This approach not only facilitates catalyst recovery and reuse but also can enhance catalytic performance due to the unique properties of the support material. osti.gov The design of these advanced catalysts often involves a synergistic combination of experimental synthesis and characterization with computational modeling to predict the most effective structures. osti.gov

The table below summarizes examples of synthesized MoO2Cl2 complexes and their intended applications, highlighting the versatility of this approach.

Ligand/SupportResulting Complex/CatalystIntended Application
N,N-dimethylbenzamide (DMB)[MoO2Cl2(DMB)2]Oxidative desulfurization
N,N′-diethyloxamide (DEO)[MoO2Cl2(DEO)]Oxidative desulfurization
2-amino-6-nitrobenzothiazolecis-dichlorodioxidobis(2-amino-6-nitrobenzothiazole)molybdenum(VI)Biological activities
Phenylenediamine derivativesMononuclear [MoO2Cl2L] and Dinuclear [Mo2O3(µ2-O)Cl4(L)2]Catalysis
Reduced Graphene Oxide (rGO)rGO/MoO2 single-site catalystGeneral catalysis

Interdisciplinary Applications and Expanding Reaction Scope

The utility of this compound as a catalyst is expanding far beyond traditional organic synthesis into various interdisciplinary fields. Its complexes are being explored for their potential in environmental remediation, materials science, and the synthesis of complex molecules. As a versatile catalyst, MoO2Cl2 and its derivatives are effective in a wide array of organic transformations, including oxidations, reductions, acylations, and carbamylations. researchgate.net

In the realm of green chemistry and environmental applications, MoO2Cl2-based catalysts are showing significant promise. For example, complexes like [MoO2Cl2(DMB)2] have been effectively used for the extractive-catalytic oxidative desulfurization (ECOD) of diesel fuel, a critical process for producing cleaner fuels. researchgate.net Furthermore, molybdenum-based catalysts are being investigated for their role in producing bio-based polyurethanes from renewable resources like epoxidized soybean oil, presenting an eco-friendly alternative to petroleum-based plastics. researchgate.net

The scope of reactions catalyzed by MoO2Cl2 continues to grow. It has proven to be a highly efficient catalyst for:

Acylation reactions : Facilitating the nucleophilic acyl substitution of anhydrides with alcohols, amines, and thiols with high chemoselectivity. ias.ac.in

Carbamate synthesis : Catalyzing the addition of alcohols to isocyanates to form carbamates, often at room temperature and with low catalyst loading. researchgate.net

Hydrosilylation : Promoting the addition of silanes to aldehydes and ketones.

Thioacetalization : Acting as an advanced catalyst for the formation of thioacetals from various carbonyl compounds.

The development of MoO2Cl2 catalysts that can operate under mild conditions, often with high yields and selectivity, makes them an attractive option for both laboratory-scale synthesis and potential industrial applications. researchgate.netias.ac.in The ongoing research aims to further broaden the reaction scope, exploring new carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

Advanced In-Situ Characterization of this compound Reactivity

Understanding the precise mechanisms by which this compound catalysts function is paramount for their rational design and optimization. Advanced in-situ characterization techniques are becoming indispensable tools for observing the catalyst in action, providing real-time insights into reaction intermediates, active sites, and the dynamics of the catalytic cycle.

Techniques such as in-situ spectroscopy and microscopy allow researchers to probe the catalyst under actual reaction conditions, bridging the gap between static structural information and dynamic reactivity. For instance, operando X-ray Absorption Spectroscopy (XAS) can be employed to study the oxidation state and coordination environment of the molybdenum center as the reaction progresses. This is crucial for understanding redox processes where the oxidation state of molybdenum may change.

In-situ Environmental Transmission Electron Microscopy (TEM) offers the potential to visualize the catalyst at the atomic scale during a reaction. This can reveal changes in the catalyst's morphology and the interaction of reactants with the catalyst surface, which is particularly important for understanding heterogeneous catalysts, such as MoS2 derived from molybdenum precursors. Studies on related molybdenum compounds, like MoS2, have utilized these techniques to elucidate oxidation mechanisms and identify active sites for reactions like the hydrogen evolution reaction (HER).

While direct in-situ studies specifically on MoO2Cl2 are emerging, the application of these powerful techniques to related molybdenum systems demonstrates their potential. By combining experimental in-situ data with theoretical calculations, a comprehensive picture of the catalytic mechanism can be constructed. This detailed understanding is essential for designing next-generation catalysts with enhanced performance and for troubleshooting catalyst deactivation pathways.

Theoretical Predictions and Computational Material Design

Computational science has emerged as a powerful partner to experimental chemistry in the quest for novel materials and catalysts. scispace.com In the context of this compound, theoretical predictions and computational material design are playing an increasingly vital role in accelerating research and development. osti.gov These methods allow scientists to model the structure and reactivity of MoO2Cl2 and its derivatives at the quantum mechanical level, providing insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a prominent computational tool used to investigate the electronic structure, geometry, and vibrational frequencies of MoO2Cl2-based catalysts. osti.gov By performing DFT calculations, researchers can:

Predict the stability and preferred geometry of different MoO2Cl2 complexes with various ligands.

Model reaction pathways and calculate activation energies to elucidate catalytic mechanisms.

Understand the nature of the active sites and how they interact with reactants.

Screen potential catalyst candidates in silico before committing to laboratory synthesis, saving time and resources.

For example, DFT calculations have been used to complement experimental results for single-site MoO2 catalysts anchored on reduced graphene oxide (rGO), showing good agreement with experimental vibrational frequencies and bond lengths. osti.gov This synergy between theory and experiment is crucial for validating computational models and interpreting complex experimental data.

Computational materials design extends beyond single-molecule calculations to the prediction of properties for bulk materials. By leveraging high-performance computing, it is possible to design materials with tailored properties for specific applications, such as improved catalytic activity or stability. srmap.edu.in As computational methods become more accurate and efficient, their role in guiding the design of next-generation molybdenum-based catalysts is expected to grow significantly.

The table below outlines the synergy between computational and experimental approaches in catalyst design.

Computational ApproachExperimental ComplementGoal
DFT Geometry OptimizationX-ray CrystallographyDetermine the stable 3D structure of the catalyst.
Vibrational Frequency CalculationInfrared (IR) & Raman SpectroscopyConfirm the structure and bonding within the catalyst molecule.
Reaction Pathway ModelingKinetic StudiesElucidate the step-by-step mechanism of the catalytic reaction.
High-Throughput ScreeningSynthesis and Catalytic TestingIdentify promising new catalyst structures for a specific application.

Exploration of Biological and Bio-inspired Catalysis

The field of bio-inspired catalysis seeks to mimic the remarkable efficiency and selectivity of natural enzymes. Molybdenum is a key element in the active sites of several enzymes that catalyze fundamental biological reactions, such as nitrogen fixation and nitrate (B79036) reduction. This biological relevance has spurred interest in developing molybdenum-based catalysts, including those derived from MoO2Cl2, that can perform similar transformations.

Researchers are designing "biomimetic" or "bio-inspired" molybdenum complexes that replicate the structure and function of the molybdenum cofactor found in these enzymes. The goal is to create synthetic catalysts that can operate under mild, environmentally benign conditions, often in aqueous media. While MoO2Cl2 itself is not typically the direct precursor in these studies, the fundamental chemistry of oxomolybdenum species is central to the design of these catalysts.

A notable area of research is the development of molybdenum-based catalysts for the reduction of oxyanions like perchlorate (B79767) (ClO4⁻), a persistent environmental pollutant. asianpubs.org Bio-inspired heterogeneous catalysts, featuring molybdenum active sites supported on materials like carbon, have been developed to reduce aqueous perchlorate to harmless chloride ions using H2 at room temperature. asianpubs.org These systems are designed to mimic the oxygen atom transfer (OAT) capabilities of molybdoenzymes.

This research direction represents a significant convergence of inorganic chemistry, biology, and environmental science. By drawing inspiration from nature, scientists are creating novel catalytic systems with the potential to address pressing environmental challenges and to perform complex chemical transformations with unparalleled efficiency. The principles learned from these bio-inspired systems can, in turn, inform the design of a broader range of next-generation molybdenum catalysts.

Q & A

Q. What are the standard synthetic routes for MoO₂Cl₂, and how can purity be optimized?

MoO₂Cl₂ is synthesized via:

  • Chlorination of MoO₂ : Reacting MoO₂ with dry Cl₂ at 160°C, followed by sublimation for purification .
  • HCl treatment of MoO₃ : MoO₃ reacts with concentrated HCl to yield MoO₂Cl₂ and H₂O .
  • Alternative routes : Reaction of MoOCl₄ with oxygen donors like O(Si(CH₃)₃)₂ . Purity optimization : Use inert atmospheres (e.g., argon) during synthesis, avoid moisture, and employ sublimation or recrystallization in dry solvents. Monitor purity via chloride titration (e.g., silver nitrate titration) and spectroscopic methods .

Q. Which spectroscopic and analytical techniques are essential for characterizing MoO₂Cl₂?

Key methods include:

  • X-ray diffraction (XRD) : Confirms crystal structure and phase purity .
  • Infrared (IR) spectroscopy : Identifies Mo=O and Mo-Cl stretching vibrations (~950 cm⁻¹ for Mo=O) .
  • Elemental analysis : Validates chloride content (34.4–36.9% by silver nitrate titration) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .

Q. What are the primary hazards associated with MoO₂Cl₂, and how can they be mitigated?

  • Hazards : Skin corrosion (Category 1B), severe eye damage, and decomposition in water to release HCl gas .
  • Mitigation :
  • Use PPE: Nitrile gloves, chemical goggles, and lab coats.
  • Handle in inert atmospheres (e.g., gloveboxes) to avoid moisture .
  • Store in sealed containers under dry argon .

Advanced Research Questions

Q. How does MoO₂Cl₂ act as a Lewis acid in organic transformations?

MoO₂Cl₂ coordinates to electron-rich substrates (e.g., carbonyl groups), polarizing bonds and activating them for reactions. Examples include:

  • Biginelli reaction : Facilitates cyclocondensation of aldehydes, urea, and β-ketoesters via dual Lewis acid and oxo-transfer catalysis .
  • Epoxide functionalization : Promotes methanolysis and acetonidation by stabilizing transition states through Mo–O coordination .
  • Hydrosilylation : Activates aldehydes/ketones for reduction by silicon hydrides .

Q. What precautions are necessary when using MoO₂Cl₂ in moisture-sensitive reactions?

  • Inert conditions : Conduct reactions in Schlenk lines or gloveboxes under nitrogen/argon .
  • Drying agents : Use molecular sieves or P₂O₅ in solvent systems .
  • Real-time monitoring : Employ gas traps to capture HCl byproducts and prevent equipment corrosion .

Q. How can thermodynamic data for MoO₂Cl₂ inform reaction optimization?

Use the Shomate equation to model heat capacity (Cp°), entropy (S°), and enthalpy (H°) across temperatures (298–6000 K). For example:

  • At 298 K: Cp° = 92.05 J/mol·K, S° = 181.2 J/mol·K .
  • Applications: Predict reaction feasibility, optimize energy inputs, and design high-temperature catalytic processes .

Q. How can contradictory catalytic outcomes in MoO₂Cl₂-mediated reactions be resolved?

  • Systematic condition screening : Vary solvent polarity (e.g., CH₂Cl₂ vs. DMF), temperature, and MoO₂Cl₂ loading .
  • In situ spectroscopy : Monitor reaction progress via Raman or UV-Vis to detect intermediate species .
  • Computational modeling : Use DFT to identify competing pathways (e.g., oxo-transfer vs. Lewis acid activation) .

Q. What strategies enable the recovery and reuse of MoO₂Cl₂ in catalysis?

  • Immobilization : Anchor MoO₂Cl₂ on silica or polymer supports to enhance recyclability .
  • Precipitation : After reaction completion, isolate the catalyst by adding non-polar solvents (e.g., hexane) .
  • Activity testing : Reuse recovered catalyst in model reactions (e.g., Hantzsch synthesis) to assess retained efficiency .

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